Cas no 64488-52-4 (N-4-(2-Chloroacetyl)phenylmethanesulfonamide)

N-4-(2-Chloroacetyl)phenylmethanesulfonamide is a sulfonamide derivative featuring a chloroacetyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its reactive chloroacetyl moiety enables efficient derivatization, facilitating the development of biologically active compounds. The phenylmethanesulfonamide backbone enhances stability and provides a scaffold for further functionalization. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors and receptor modulators due to its electrophilic reactivity and structural adaptability. High purity and well-defined reactivity ensure consistent performance in synthetic pathways. Suitable for research and industrial applications requiring precise molecular modifications.
N-4-(2-Chloroacetyl)phenylmethanesulfonamide structure
64488-52-4 structure
Product Name:N-4-(2-Chloroacetyl)phenylmethanesulfonamide
CAS No:64488-52-4
MF:C9H10ClNO3S
MW:247.698600292206
MDL:MFCD00144999
CID:517871
PubChem ID:116629
Update Time:2025-06-11

N-4-(2-Chloroacetyl)phenylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide
    • N-(4-Chloroacetylphenyl)methanesulfonamide
    • 4-(2-Chloroacetyl)methanesulfonanilide
    • Methanesulfonamide,N-[4-(2-chloroacetyl)phenyl]-
    • N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE
    • 64488-52-4
    • DTXSID0070102
    • N-[4-(2- chloro-1-oxoethyl)phenyl]methanesulfonamide
    • Methanesulfonamide, N-(4-(chloroacetyl)phenyl)-
    • MFCD00144999
    • AI-942/25034667
    • AKOS001094625
    • DB-054670
    • Z57984666
    • 4-(2-Chloroacetyl) methane sulfonanilide
    • EN300-11859
    • DTXCID4044321
    • EC 613-606-0
    • Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-
    • 4-(2-CHLOROACETYL)-METHANESULFONANILIDE
    • W11787
    • CS-0224276
    • N-[4-(2-chloro-1-oxoethyl)phenyl]methanesulfonamide
    • SR-01000062994-1
    • AS-54986
    • SCHEMBL3875386
    • Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-
    • SR-01000062994
    • N-(p-Chloroacetylphenyl)methanesulfonamide
    • NS00009889
    • N-[4-(chloroacetyl)phenyl]methanesulfonamide
    • Methanesulfonamide, N-(4-(2-chloroacetyl)phenyl)-
    • N-4-(2-Chloroacetyl)phenylmethanesulfonamide
    • MDL: MFCD00144999
    • Inchi: 1S/C9H10ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3
    • InChI Key: DRQKKEYKSSAVTO-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=CC=1)NS(C)(=O)=O)=O

Computed Properties

  • Exact Mass: 247.00700
  • Monoisotopic Mass: 247.007
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.6A^2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.6±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 410.4 ℃ at 760 mmHg
  • Flash Point: 94.1±21.8 °C
  • Refractive Index: 1.586
  • PSA: 71.62000
  • LogP: 2.63340
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

N-4-(2-Chloroacetyl)phenylmethanesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-4-(2-Chloroacetyl)phenylmethanesulfonamide Pricemore >>

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N-4-(2-Chloroacetyl)phenylmethanesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:64488-52-4)N-4-(2-Chloroacetyl)phenylmethanesulfonamide
Order Number:A834773
Stock Status:in Stock
Quantity:5g/10g/25g/50g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:31
Price ($):951.0/1162.0/2244.0/3696.0
Email:sales@amadischem.com

N-4-(2-Chloroacetyl)phenylmethanesulfonamide Related Literature

Additional information on N-4-(2-Chloroacetyl)phenylmethanesulfonamide

N-4-(2-Chloroacetyl)phenylmethanesulfonamide (CAS No. 64488-52-4): An Overview of Its Structure, Properties, and Applications

N-4-(2-Chloroacetyl)phenylmethanesulfonamide (CAS No. 64488-52-4) is a synthetic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various scientific and industrial contexts. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of N-4-(2-Chloroacetyl)phenylmethanesulfonamide.

Chemical Structure and Properties

The molecular formula of N-4-(2-Chloroacetyl)phenylmethanesulfonamide is C11H11ClNO3S, with a molecular weight of approximately 273.72 g/mol. The compound consists of a phenyl ring substituted with a methanesulfonamide group and a 2-chloroacetyl moiety. The presence of these functional groups imparts specific chemical properties to the molecule, making it an interesting subject for both fundamental and applied research.

The physical properties of N-4-(2-Chloroacetyl)phenylmethanesulfonamide include its melting point, which is typically around 150-155°C. It is generally insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility characteristics are crucial for its use in various chemical reactions and biological assays.

Synthesis Methods

The synthesis of N-4-(2-Chloroacetyl)phenylmethanesulfonamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methanesulfonylphenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via nucleophilic acylation, resulting in the formation of the desired product.

Another approach involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and reduced reaction times. In this method, the reactants are combined in a microwave reactor under controlled conditions, leading to rapid and high-yield formation of N-4-(2-Chloroacetyl)phenylmethanesulfonamide.

Applications in Medicinal Chemistry

N-4-(2-Chloroacetyl)phenylmethanesulfonamide has shown promise in medicinal chemistry due to its potential biological activities. Recent studies have explored its role as a lead compound for the development of novel therapeutic agents. For instance, research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In addition to its anti-inflammatory effects, N-4-(2-Chloroacetyl)phenylmethanesulfonamide has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that further research into the mechanisms underlying these effects could lead to the development of new cancer therapies.

Potential Uses in Industrial Applications

Beyond its medicinal applications, N-4-(2-Chloroacetyl)phenylmethanesulfonamide also holds potential for use in industrial processes. Its unique chemical structure makes it suitable for use as an intermediate in the synthesis of other complex molecules. For example, it can serve as a building block for the preparation of advanced materials with specific functional properties.

In the field of materials science, compounds like N-4-(2-Chloroacetyl)phenylmethanesulfonamide are being explored for their ability to enhance the performance of polymers and coatings. By incorporating these compounds into polymer matrices, researchers aim to develop materials with improved mechanical strength, thermal stability, and chemical resistance.

Current Research Trends and Future Directions

The ongoing research on N-4-(2-Chloroacetyl)phenylmethanesulfonamide reflects a growing interest in understanding its full range of properties and applications. Recent studies have focused on optimizing synthetic methods to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to explore new biological targets and mechanisms through which this compound exerts its effects.

In conclusion, N-4-(2-Chloroacetyl)phenylmethanesulfonamide (CAS No. 64488-52-4) is a versatile compound with significant potential in both medicinal chemistry and industrial applications. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new insights emerge from ongoing studies, it is likely that this compound will continue to play an important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:64488-52-4)N-4-(2-Chloroacetyl)phenylmethanesulfonamide
A834773
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/50g
Price ($):951.0/1162.0/2244.0/3696.0
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